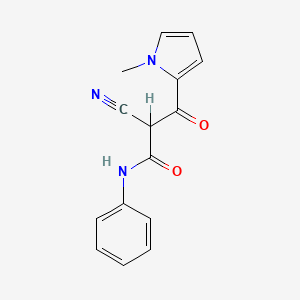
Prinomide
Cat. No. B1214182
Key on ui cas rn:
77639-66-8
M. Wt: 267.28 g/mol
InChI Key: KBQUAIAGRLAZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04977181
Procedure details


A suspension of 13.36 g of 1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile and 6.06 g of tromethamine in 100 ml of ethanol is heated to reflux for about one half hour, the solution is allowed to cool to about room temperature, treated with activated charcoal, filtered and reduced to a volume of about 45 ml at a temperature below 60°. The solution is heated to about 50°-55°, 100 ml of toluene is slowly added over a period of about one half hour with stirring and the resulting mixture is slowly cooled to about 15° over a period of one hour and stirred at 15° about 1 hour. The resulting crystalline product is collected by filtration, washed with toluene and dried at 70°-80° under low vacuum for 24 hours to yield 1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile tromethamine salt of Example 1. Second crop can be obtained by evaporating mother liquor to dryness and crystallizing more product from ethanol: toluene (1:2) as described above.
Quantity
13.36 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:20])[CH:8]([C:11](=[O:19])[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:9]#[N:10].[NH2:21][C:22]([CH2:27][OH:28])([CH2:25][OH:26])[CH2:23][OH:24].C>C(O)C>[NH2:21][C:22]([CH2:27][OH:28])([CH2:25][OH:26])[CH2:23][OH:24].[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7](=[O:20])[CH:8]([C:11](=[O:19])[NH:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:9]#[N:10] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.36 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=CC=C1)C(C(C#N)C(NC1=CC=CC=C1)=O)=O
|
|
Name
|
|
|
Quantity
|
6.06 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(CO)(CO)CO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for about one half hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to about room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reduced to a volume of about 45 ml at a temperature below 60°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is heated to about 50°-55°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
100 ml of toluene is slowly added over a period of about one half hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture is slowly cooled to about 15° over a period of one hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 15° about 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystalline product is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 70°-80° under low vacuum for 24 hours
|
|
Duration
|
24 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(CO)(CO)CO.CN1C(=CC=C1)C(C(C#N)C(NC1=CC=CC=C1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
